molecular formula C10H12N2O3 B14899411 Methyl 3-(nicotinamido)propanoate

Methyl 3-(nicotinamido)propanoate

Cat. No.: B14899411
M. Wt: 208.21 g/mol
InChI Key: YFGRJYFJRHVEEX-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 3-(nicotinamido)propanoate can be synthesized through the esterification of nicotinic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction typically involves heating the mixture under reflux conditions to facilitate the formation of the ester bond .

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes where nicotinic acid and methanol are reacted in the presence of a suitable catalyst. The reaction conditions are optimized to achieve high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Methyl 3-(nicotinamido)propanoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions, water.

    Reduction: Lithium aluminum hydride, anhydrous conditions.

    Substitution: Nucleophiles such as amines or alcohols, appropriate solvents.

Major Products Formed:

    Hydrolysis: Nicotinic acid and methanol.

    Reduction: Corresponding alcohol.

    Substitution: Various nicotinamido derivatives.

Mechanism of Action

The mechanism of action of methyl 3-(nicotinamido)propanoate involves its conversion to nicotinamide, which is a precursor for NAD+. NAD+ is a crucial coenzyme in cellular metabolism, playing a key role in redox reactions and energy production. The compound may also interact with specific molecular targets and pathways involved in inflammation and neuroprotection .

Properties

Molecular Formula

C10H12N2O3

Molecular Weight

208.21 g/mol

IUPAC Name

methyl 3-(pyridine-3-carbonylamino)propanoate

InChI

InChI=1S/C10H12N2O3/c1-15-9(13)4-6-12-10(14)8-3-2-5-11-7-8/h2-3,5,7H,4,6H2,1H3,(H,12,14)

InChI Key

YFGRJYFJRHVEEX-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CCNC(=O)C1=CN=CC=C1

Origin of Product

United States

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